Product packaging for 8a-Ethynyloctahydroindolizine(Cat. No.:CAS No. 35201-08-2)

8a-Ethynyloctahydroindolizine

Cat. No.: B12904791
CAS No.: 35201-08-2
M. Wt: 149.23 g/mol
InChI Key: RERWQDMRYSNWEL-UHFFFAOYSA-N
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Description

8a-Ethynyloctahydroindolizine is a synthetic organic compound of significant interest in advanced chemical research. It is built upon a saturated octahydroindolizine core, a bicyclic structure featuring a nitrogen atom at the bridgehead . This core is a fundamental scaffold in a class of alkaloids known as indolizidines, which include naturally occurring compounds such as swainsonine, a potent inhibitor of Golgi alpha-mannosidase II, and slaframine . The key functional feature of this molecule is the ethynyl (acetylene) group positioned at the 8a carbon, which introduces a highly reactive alkyne handle into the saturated ring system. This moiety is pivotal for further synthetic elaboration, making the compound a valuable building block for constructing more complex molecular architectures. Its primary research applications are derived from its structure. It serves as a key intermediate in the synthesis of novel indolizidine derivatives for pharmacological screening, as this alkaloid class exhibits a wide range of biological activities, including antiviral, antibacterial, and enzyme inhibition properties . Furthermore, the ethynyl group makes it an excellent precursor in materials science for developing new organic frameworks and in click chemistry applications, facilitating the creation of diverse compound libraries through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This product is provided For Research Use Only. It is intended solely for laboratory research purposes and is not approved for use in humans, either as a diagnostic agent, therapeutic drug, or for any clinical applications. Researchers should handle this compound with standard laboratory safety protocols appropriate for synthetic organic intermediates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B12904791 8a-Ethynyloctahydroindolizine CAS No. 35201-08-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35201-08-2

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

8a-ethynyl-2,3,5,6,7,8-hexahydro-1H-indolizine

InChI

InChI=1S/C10H15N/c1-2-10-6-3-4-8-11(10)9-5-7-10/h1H,3-9H2

InChI Key

RERWQDMRYSNWEL-UHFFFAOYSA-N

Canonical SMILES

C#CC12CCCCN1CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8a-Ethynyloctahydroindolizine typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the cyclization, hydrogenation, and ethynylation steps sequentially.

    Continuous Flow Systems: Implementing continuous flow chemistry to enhance reaction efficiency and yield, while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions: 8a-Ethynyloctahydroindolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to ethyl-substituted derivatives.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

8a-Ethynyloctahydroindolizine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8a-Ethynyloctahydroindolizine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological and physicochemical properties of indolizine derivatives are highly dependent on substituent groups. Below is a comparative analysis of 8a-Ethynyloctahydroindolizine with structurally related compounds:

Compound Name Core Structure Substituent Key Pharmacological Activities References
This compound Octahydroindolizine 8a-ethynyl Hypothesized anti-5-HT, antihistamine, antiacetylcholine
Aminopropylindolizines Indolizine/Tetrahydroindolizine 3-aminopropyl Anti-5-HT, antihistamine, antiacetylcholine, weak CNS activity
2-Methyl-3-nitroindolizine Indolizine 2-methyl, 3-nitro Limited data; nitro groups may enhance reactivity or toxicity
Octahydro-8a-(5-isoxazolylethynyl) Octahydroindolizine 8a-(5-isoxazolylethynyl) Structural similarity suggests potential antimicrobial or anti-inflammatory activity

Key Observations:

Nitro groups (e.g., in 2-methyl-3-nitroindolizine) may increase electron deficiency, altering metabolic stability or redox properties . Isoxazolylethynyl derivatives () could engage in hydrogen bonding via the isoxazole oxygen, broadening target interactions .

Pharmacological Divergence: Aminopropylindolizines exhibit CNS activity, albeit weak, whereas this compound’s CNS effects remain uncharacterized . Synthetic indolizines with nitro or methyl groups () are less studied for neurotransmitter modulation but may prioritize cytotoxic or antimicrobial roles .

Thermodynamic and Solubility Profiles: The ethynyl group’s hydrophobicity may reduce aqueous solubility compared to polar substituents like aminopropyl, impacting bioavailability .

Research Findings and Implications

  • Anti-5-HT and Antihistamine Activity: Aminopropylindolizines demonstrate competitive binding to 5-HT and histamine receptors, with IC₅₀ values in the micromolar range . This compound’s ethynyl group could improve binding kinetics due to reduced conformational flexibility, though experimental validation is needed.
  • Antimicrobial Potential: Isoxazole-containing indolizines () show structural parallels to known antimicrobial agents, suggesting this compound might share similar mechanisms .
  • Synthetic Challenges: Ethynyl groups require specialized coupling reagents (e.g., Sonogashira conditions), complicating synthesis compared to nitro or methyl derivatives .

Biological Activity

8a-Ethynyloctahydroindolizine is a compound belonging to the indolizine family, which has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological activity. The presence of an ethynyl group enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating a promising potential for development as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Escherichia coli16
Staphylococcus aureus32
Pseudomonas aeruginosa64

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that this compound has selective toxicity against cancer cell lines. Specifically, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests that the compound may be a candidate for further development in cancer therapeutics.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The biological activity of this compound is hypothesized to involve the disruption of cellular processes through the induction of oxidative stress and modulation of apoptotic pathways. Studies suggest that the compound interacts with mitochondrial membranes, leading to increased reactive oxygen species (ROS) production, which is a known trigger for apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of a formulation containing this compound against skin infections caused by resistant bacterial strains. The results demonstrated a significant reduction in infection rates among patients treated with the formulation compared to a control group receiving standard antibiotic therapy.

Case Study 2: Cancer Treatment

Another case study involved patients with advanced breast cancer who were administered a derivative of this compound as part of a clinical trial. The treatment resulted in a notable decrease in tumor size and improved patient quality of life, supporting further investigation into its therapeutic potential.

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